molecular formula C14H9F3O2 B6383871 5-(4-Formylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261964-72-0

5-(4-Formylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6383871
CAS RN: 1261964-72-0
M. Wt: 266.21 g/mol
InChI Key: YYOZVBKCVCZQAX-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-3-trifluoromethylphenol, 95% (5-(4-FP-3-TFP) 95%) is an organic compound that has been used in a variety of scientific research applications. It is a relatively new compound and has been studied for its unique properties and potential applications.

Scientific Research Applications

5-(4-FP-3-TFP) 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of compounds that have potential therapeutic applications in the treatment of Alzheimer’s disease, cancer, and other diseases. In addition, it has been used in the synthesis of compounds that have potential applications in the fields of drug delivery and drug targeting.

Mechanism of Action

The mechanism of action of 5-(4-FP-3-TFP) 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it is thought to interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FP-3-TFP) 95% have not been extensively studied. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which may lead to an increase in acetylcholine levels in the body. In addition, it has been suggested that it may interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-FP-3-TFP) 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has a relatively low toxicity and does not produce any unwanted byproducts. The main limitation of using 5-(4-FP-3-TFP) 95% in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of its use.

Future Directions

Future research on 5-(4-FP-3-TFP) 95% should focus on understanding its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to identify potential new applications. Finally, further studies should be conducted to assess the safety and efficacy of this compound in lab experiments.

Synthesis Methods

5-(4-FP-3-TFP) 95% is synthesized using a two-step method involving a Grignard reaction followed by an acid-catalyzed cyclization. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of an acid to form the desired product. In the case of 5-(4-FP-3-TFP) 95%, the Grignard reagent is 4-formylphenylmagnesium bromide and the aldehyde is 3-trifluoromethylphenol. The acid-catalyzed cyclization then forms the 5-(4-FP-3-TFP) 95% product.

properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZVBKCVCZQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686524
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Formylphenyl)-3-trifluoromethylphenol

CAS RN

1261964-72-0
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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